molecular formula C9H19NO3 B124610 tert-butyl N-(1-methoxypropan-2-yl)carbamate CAS No. 194156-54-2

tert-butyl N-(1-methoxypropan-2-yl)carbamate

Cat. No.: B124610
CAS No.: 194156-54-2
M. Wt: 189.25 g/mol
InChI Key: KRGZQPBXNUSHSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines and alcohols .

Scientific Research Applications

Tert-Butyl (1-methoxypropan-2-yl)carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .

Biological Activity

Tert-butyl N-(1-methoxypropan-2-yl)carbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBMPC has the molecular formula C9H19N1O3C_9H_{19}N_1O_3 and a molecular weight of 189.25 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy group that may influence its reactivity and biological interactions.

Synthesis Methods

Several synthetic approaches are available for producing TBMPC, including:

  • Direct Carbamation : Reaction of tert-butyl alcohol with isocyanates.
  • Substitution Reactions : Utilizing various nucleophiles to modify the carbamate structure.

These methods highlight the versatility of TBMPC as an intermediate in pharmaceutical synthesis.

Enzyme Inhibition

Preliminary studies indicate that TBMPC may inhibit specific enzymes, potentially affecting metabolic pathways. The compound's interactions with enzymes could lead to various biological effects, although comprehensive data on its specific targets is still emerging.

Antiproliferative Effects

Research has indicated that compounds structurally similar to TBMPC exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 2.2 to 8.7 µM against cell lines like MCF-7 and HCT 116 . While direct data on TBMPC's antiproliferative effects is limited, its structural characteristics suggest potential efficacy.

Antioxidant Activity

TBMPC has been studied for its antioxidant properties. In vitro assays demonstrated that compounds related to TBMPC can reduce reactive oxygen species (ROS) levels in cells, indicating a protective role against oxidative stress . However, the extent of this activity in TBMPC specifically requires further investigation.

The mechanism by which TBMPC exerts its biological effects is likely through interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Antiproliferative Activity : A study focusing on methoxy-substituted carbamates highlighted their ability to inhibit cancer cell growth. The most effective derivatives exhibited low micromolar concentrations for significant inhibition, suggesting that TBMPC might share similar properties .
  • Oxidative Stress Response : Research involving antioxidant assays revealed that certain derivatives could mitigate oxidative damage in cancer cells induced by tert-butyl hydroperoxide (TBHP). These findings suggest a potential application for TBMPC in cancer therapy by reducing oxidative stress .
  • Enzyme Interaction Studies : Initial investigations into TBMPC's binding affinities with specific enzymes have shown promise but require more detailed exploration to confirm therapeutic potential.

Properties

IUPAC Name

tert-butyl N-(1-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZQPBXNUSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571542
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194156-54-2
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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